Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 3,4-dimethoxyphenyl group at position 2, linked via a carbonyl bridge to a piperazine ring. The piperazine is further functionalized with an ethyl carboxylate group at position 1. This structure combines aromatic, electron-rich motifs (quinoline and dimethoxyphenyl) with a flexible piperazine backbone, making it a candidate for diverse biological and pharmaceutical applications, particularly in receptor modulation or enzyme inhibition .
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H27N3O5/c1-4-33-25(30)28-13-11-27(12-14-28)24(29)19-16-21(26-20-8-6-5-7-18(19)20)17-9-10-22(31-2)23(15-17)32-3/h5-10,15-16H,4,11-14H2,1-3H3 |
InChI Key |
NGWILXMBYASIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base to form the quinoline structure . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate involves its interaction with biological molecules. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . The piperazine ring can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key Observations :
- Aromatic Substituents: The target compound’s quinoline and 3,4-dimethoxyphenyl groups enhance π-π stacking and electron-donating capacity compared to nitro (in ) or halogenated (in ) analogs.
- Piperazine Modifications : The ethyl carboxylate group is common in this class, but tert-butyl () or sulfonyl (e.g., ) variants alter steric bulk and solubility.
Crystallographic and Structural Insights
- The target compound’s monoclinic crystal system (P21/n, a = 10.9073 Å, β = 91.809°) suggests a planar quinoline core stabilized by intramolecular hydrogen bonds between the carbonyl and piperazine NH groups. This contrasts with the distorted chair conformation observed in piperidine hybrids ().
Biological Activity
Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to delve into the compound's biological activity, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit enzymes involved in cancer cell proliferation and survival.
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Anticancer Activity
A study conducted on quinoline derivatives demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined through MTT assays.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains using the disk diffusion method. The results indicated that the compound possesses significant antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a quinoline-based regimen that included this compound. Preliminary results showed a promising response rate with manageable side effects.
- Case Study on Antimicrobial Resistance : In a study focusing on multidrug-resistant bacterial infections, the compound was tested alongside standard antibiotics. Results indicated that it could enhance the effectiveness of existing treatments against resistant strains, highlighting its potential as an adjunct therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
